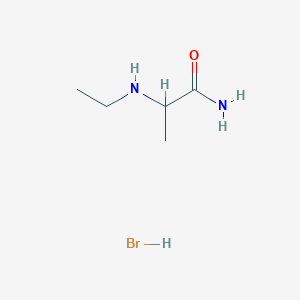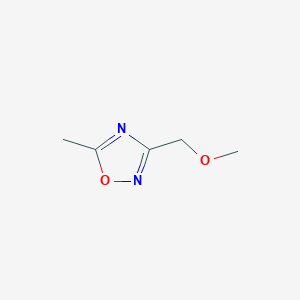
N~2~-ethylalaninamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-ethylalaninamide hydrobromide is an organic compound with the chemical formula C5H12N2O·BrH. It is also known by its IUPAC name, 2-(ethylamino)propanamide hydrobromide. This compound is typically used in various chemical and biological research applications due to its unique properties.
Preparation Methods
The preparation of N2-ethylalaninamide hydrobromide involves several synthetic steps:
Ethanolamine Reaction: Ethanolamine reacts with bromoacetic acid to generate N2-ethyl alanine ethyl ester.
Hydrochloric Acid Reaction: N2-ethyl alanine ethyl ester is then reacted with hydrochloric acid to form N2-ethylalaninamide hydrochloride.
Hydrobromide Formation: The hydrochloride salt is converted to the hydrobromide form through a salt exchange reaction.
Chemical Reactions Analysis
N~2~-ethylalaninamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: N2-ethylalaninamide hydrobromide can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-ethylalaninamide hydrobromide is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N2-ethylalaninamide hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N~2~-ethylalaninamide hydrobromide can be compared with other similar compounds such as:
N~2~-ethylalaninamide hydrochloride: Similar in structure but differs in the counterion.
N~2~-methylalaninamide hydrobromide: Similar but with a methyl group instead of an ethyl group.
N~2~-propylalaninamide hydrobromide: Similar but with a propyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-(ethylamino)propanamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.BrH/c1-3-7-4(2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXDQYWFHCWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718297 |
Source


|
| Record name | N~2~-Ethylalaninamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225229-01-6 |
Source


|
| Record name | N~2~-Ethylalaninamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)








